

Application Notes and Protocols for JNJ-42165279 in Rodent Models

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Compound of Interest		
Compound Name:	JNJ-46356479	
Cat. No.:	B608229	Get Quote

Compound: JNJ-42165279 Mechanism of Action: An orally active, selective, and covalent inhibitor of fatty acid amide hydrolase (FAAH). Inhibition of FAAH leads to an increase in the levels of fatty acid amides such as anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA) in both the brain and periphery.[1][2]

Overview and Intended Use

These application notes provide dosing and administration guidelines for the use of JNJ-42165279 in preclinical rodent models. The protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of FAAH inhibition. JNJ-42165279 has been primarily evaluated in rodent models of neuropathic pain.[1]

In Vivo Dosing and Administration

a. Formulation for Oral Administration:

JNJ-42165279 is orally bioavailable.[2] For experimental use, it can be formulated as a suspension or a clear solution.

 Suspension: A homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na). For example, to achieve a 5 mg/mL concentration, 5 mg of JNJ-42165279 can be added to 1 mL of CMC-Na solution and mixed thoroughly.



- Solution: A clear solution can be prepared using a combination of solvents. For a target concentration of 3 mg/mL, a stock solution in DMSO (e.g., 30 mg/mL) can be diluted with other vehicles. An example protocol is as follows:
 - \circ Add 100 µL of the 30 mg/mL DMSO stock to 400 µL of PEG300 and mix.
 - Add 50 μL of Tween-80 and mix.
 - $\circ~$ Add 450 μL of saline to reach a final volume of 1 mL.

It is recommended to prepare working solutions fresh on the day of use.

b. Recommended Dosing in Rats:

The following tables summarize key quantitative data from preclinical studies in rats.

Table 1: Pharmacokinetic Parameters of JNJ-42165279 in Rats (Single Oral Dose)

Dose (mg/kg, p.o.)	Cmax (Plasma)	Time to Cmax	Cmax (Brain)	Time to Cmax (Brain)
20	4.2 μΜ	1 hour	6.3 μΜ	1 hour

Data extracted from a study in rats.

Table 2: Efficacy Data in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

Dose (mg/kg, p.o.)	Effect	Time Point of Maximum Effect
22	ED90 for reversal of tactile allodynia	30 minutes post-dose
60	~59% of Maximum Possible Effect (MPE)	30 minutes post-dose

ED90 is the dose required to achieve 90% of the maximal effect.



c. High-Dose Considerations:

In a study on embryo-fetal development in Sprague-Dawley rats, a high dose of 100 mg/kg administered orally once daily for 11 days resulted in degenerative lens changes and cataracts. Researchers should consider this potential toxicity in long-term, high-dose studies.

Experimental Protocols

a. Neuropathic Pain Model (Spinal Nerve Ligation - SNL):

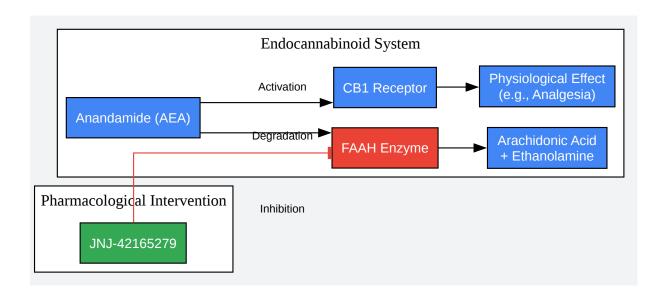
This protocol describes the use of JNJ-42165279 in a well-established rat model of neuropathic pain.

- Animal Model: Induce tactile allodynia in rats by performing tight ligations of the L5 and L6 lumbar spinal nerves.
- Drug Administration: Administer JNJ-42165279 by oral gavage at the desired dose (e.g., 60 mg/kg).
- Behavioral Testing: Measure tactile allodynia at various time points post-dosing (e.g., 30 minutes, 2 hours) using von Frey filaments to test the sensitivity of the hind paw.
- Data Analysis: Express the results as the percentage of the maximum possible effect (%MPE), where a reversion to the pre-injury paw withdrawal threshold represents the maximal effect.
- b. Pharmacokinetic Study Protocol:
- Animal Model: Use adult male Sprague-Dawley rats.
- Drug Administration: Administer a single oral dose of JNJ-42165279 (e.g., 20 mg/kg).
- Sample Collection: Collect blood and brain tissue samples at multiple time points (e.g., 1, 8, and 16 hours post-dose).
- Analysis: Determine the concentration of JNJ-42165279 in plasma and brain homogenates using a validated analytical method like LC/MS/MS.



Mechanism of Action and Experimental Workflow Diagrams

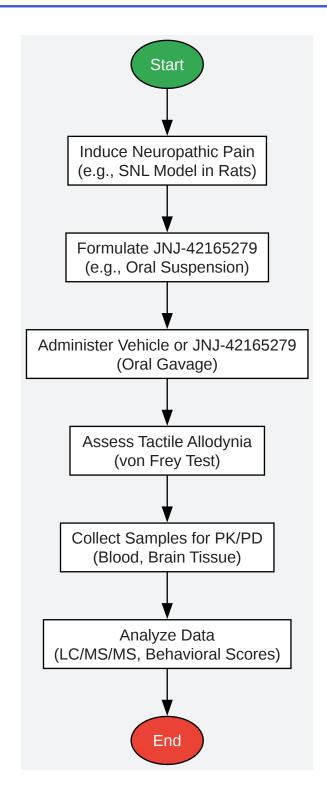
The following diagrams illustrate the mechanism of action of JNJ-42165279 and a typical experimental workflow.



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Caption: Mechanism of action of JNJ-42165279.





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Caption: Experimental workflow for in vivo rodent studies.



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References

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